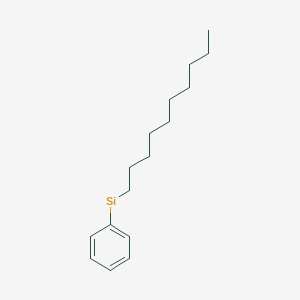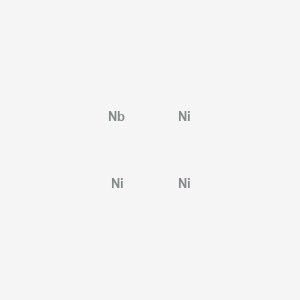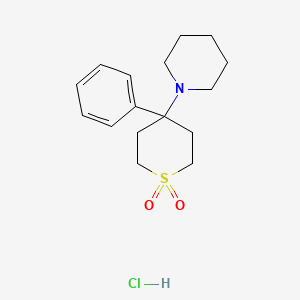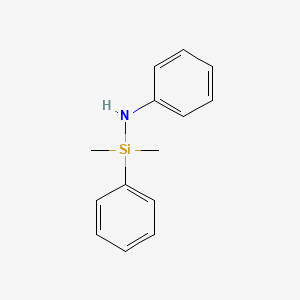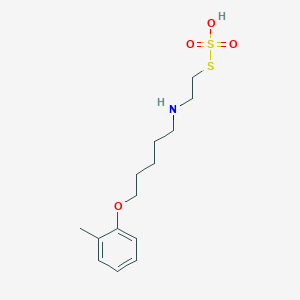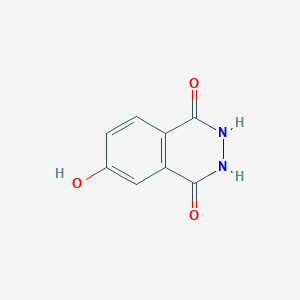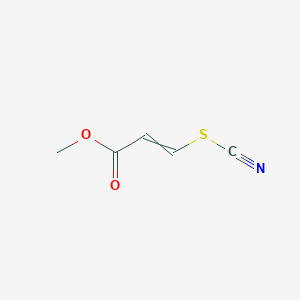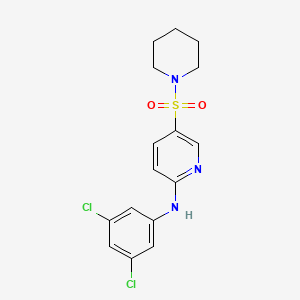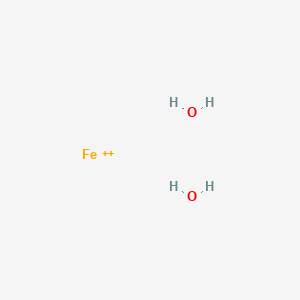
Iron(2+), dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+), dihydroxy- is a coordination compound where iron is in the +2 oxidation state and is coordinated with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+), dihydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts with hydroxyl-containing ligands under controlled conditions. For instance, the reaction of iron(II) sulfate with sodium hydroxide in an aqueous medium can yield iron(II) hydroxide, which can further react with dihydroxy ligands to form the desired compound .
Industrial Production Methods
Industrial production of iron(2+), dihydroxy- often involves large-scale reactions using iron(II) salts and hydroxyl-containing ligands. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity. The use of advanced techniques like crystallization and filtration helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Iron(2+), dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) species in the presence of oxidizing agents.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: The hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligands such as phosphates, sulfates.
Major Products Formed
Oxidation: Iron(III) hydroxide.
Reduction: Iron(II) complexes.
Substitution: Various iron-ligand complexes.
Scientific Research Applications
Iron(2+), dihydroxy- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Plays a role in enzymatic reactions and is studied for its interaction with biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of iron(2+), dihydroxy- involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its interaction with molecular targets such as enzymes and proteins is crucial in biological systems, where it can influence metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Iron(III) hydroxide: Similar in structure but with iron in the +3 oxidation state.
Iron(II) sulfate: Another iron(II) compound but with sulfate ligands instead of hydroxyl groups.
Iron(II) oxalate: Contains oxalate ligands instead of hydroxyl groups.
Uniqueness
Iron(2+), dihydroxy- is unique due to its specific coordination with hydroxyl groups, which imparts distinct chemical properties. Its ability to undergo various redox reactions and form stable complexes with different ligands makes it valuable in both research and industrial applications .
Properties
CAS No. |
12528-83-5 |
|---|---|
Molecular Formula |
FeH4O2+2 |
Molecular Weight |
91.88 g/mol |
IUPAC Name |
iron(2+);dihydrate |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2/q+2;; |
InChI Key |
NCNCGGDMXMBVIA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
